1.3,3-Trimethylindolinonaphthospirooxazine (1,3,3-TMNO) is a photochromic compound. This means it can reversibly change color upon exposure to light []. Light-responsive materials like 1,3,3-TMNO are being investigated for various scientific applications.
Here are some areas of scientific research where 1,3,3-TMNO is being explored:
Researchers are exploring the use of photochromic materials for data storage devices. 1,3,3-TMNO's ability to change color upon light exposure could potentially be used to write and read data in optical memory devices.
Photochromic compounds are being investigated for their potential use as molecular switches. In this context, the different colored states of the molecule could represent "on" and "off" states for a molecular machine.
Due to their light-responsive properties, photochromic materials are being explored for use in sensors. 1,3,3-TMNO could potentially be used in sensors to detect light or other environmental changes.
1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound characterized by its ability to undergo reversible color changes when exposed to ultraviolet light. Its molecular formula is with a molecular weight of approximately 328.42 g/mol. This compound features a complex structure that includes an indoline unit and a naphthospirooxazine moiety, contributing to its unique photochemical properties .
The compound exhibits a notable photo-fading reaction, transitioning from a colorless or light-colored form to a deep blue upon UV irradiation, and reverting to its original state in the absence of light. This behavior makes it particularly interesting for applications in smart materials and optical devices .
1,3,3-Trimethylindolinonaphthospirooxazine primarily undergoes photoisomerization when exposed to UV light. This reaction involves the breaking of bonds and rearrangement of the molecular structure, leading to the formation of a colored species. The reverse reaction occurs when the compound is shielded from UV light, allowing it to return to its initial state. The general reaction can be summarized as follows:
This reversible transformation is critical for its use in applications such as optical switches and smart coatings .
The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine typically involves multi-step organic reactions:
These methods allow for the production of high-purity compounds suitable for various applications .
1,3,3-Trimethylindolinonaphthospirooxazine finds applications in several fields due to its unique photochemical properties:
Interaction studies involving 1,3,3-trimethylindolinonaphthospirooxazine often focus on its behavior in composite materials or with other chemical agents. For instance, research has shown that integrating this compound with metal-organic frameworks enhances its photoactive properties and stability under varying environmental conditions. Such studies are crucial for optimizing its performance in practical applications .
Several compounds share structural or functional similarities with 1,3,3-trimethylindolinonaphthospirooxazine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Spirobenzopyran | Similar spiro structure but different chromophore | Exhibits different color change characteristics |
1,3-Diphenyl-2-pyrazoline | Contains similar heterocyclic features | Known for distinct photostability |
Naphthopyran | Related photochromic dye | Shows different thermal stability and reactivity |
While these compounds share certain characteristics with 1,3,3-trimethylindolinonaphthospirooxazine, its unique combination of indoline and naphthospirooxazine components contributes to distinct photochemical behavior and potential applications not fully explored in other similar compounds .
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